Cas no 446-35-5 (2,4-Difluoronitrobenzene)

2,4-Difluoronitrobenzene (CAS 446-35-5) is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a nitro group on a benzene ring. This structure imparts reactivity suitable for nucleophilic aromatic substitution (SNAr) reactions, making it a valuable intermediate in organic synthesis. The electron-withdrawing effects of the nitro group enhance the electrophilicity of the aromatic ring, facilitating selective substitution at the fluorine-bearing positions. Its applications include the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The compound's stability and predictable reactivity under controlled conditions contribute to its utility in fine chemical manufacturing. Proper handling is required due to its potential toxicity and sensitivity to moisture.
2,4-Difluoronitrobenzene structure
2,4-Difluoronitrobenzene structure
Product Name:2,4-Difluoronitrobenzene
CAS No:446-35-5
MF:C6H3F2NO2
MW:159.090328454971
MDL:MFCD00007050
CID:37436
PubChem ID:24853961
Update Time:2026-05-27

2,4-Difluoronitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2,4-Difluoro-1-nitrobenzene
    • 1,3-difluoro-4-nitrobenzene
    • 2,4-Difluoronitrobenzene
    • 2,​4-​Difluoronitrobenzene
    • 2.4-Difluoronitrobenzene
    • 1-Nitro-2,4-difluorobenzene
    • 2,?4-?Difluoronitrobenzene
    • 2,4-DIFLUORO NITROBENZEN
    • 2,4-difluoro-1-nitro-benzen
    • 2,4-difluoro-1-nitro-benzene
    • 2,4-Difluoronitribenzene
    • 2,4-Difluoronitroben
    • 2,4-Difluronitrobenzene
    • 2.4 DFNB
    • 3,5-diflurobenzonitrile
    • Benzene, 2,4-difluoro-1-nitro-
    • MLS001055483
    • RJXOVESYJFXCGI-UHFFFAOYSA-N
    • 6398Y1D7JS
    • SMR001227187
    • PubChem2288
    • 2,4-difluornitrobenzol
    • 2,4-difluoronitrobenzol
    • 2,4-difluor-nitrobenzene
    • 2,4-difluoronitro-benzene
    • 2,4-di-fluoronitrobenzene
    • 2,4-difluoro-nitrobenzene
    • 2,4-Difluoronitr
    • CHEMBL31425
    • NS00043428
    • A7091
    • CS-W020034
    • 2,4-difluoro-nitro-benzene
    • D1636
    • EN300-21357
    • CAS-446-35-5
    • AC-10690
    • 1,3-Difluor-4-nitrobenzol
    • AKOS009031333
    • DTXCID8012869
    • NCGC00090989-02
    • InChI=1/C6H3F2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
    • W-106183
    • DTXSID0032869
    • BRN 2048034
    • cid_67967
    • NCGC00258242-01
    • Benzene,4-difluoro-1-nitro-
    • AS-13424
    • NSC10259
    • FT-0610104
    • Q27263583
    • Z104495524
    • NSC 10259
    • UNII-6398Y1D7JS
    • MFCD00007050
    • NSC-10259
    • Tox21_200688
    • BDBM74207
    • 1,5-DIFLUORO-2-NITROBENZENEE
    • 2,4-difluor-1-nitro-benzene
    • RJXOVESYJFXCGI-UHFFFAOYSA-
    • SCHEMBL57112
    • NCGC00090989-01
    • 2,4-Difluoronitrobenzene, 99%
    • 2,4-bis(fluoranyl)-1-nitro-benzene
    • NCGC00090989-03
    • SCHEMBL17347338
    • AM20050179
    • EINECS 207-167-0
    • 446-35-5
    • 2,4-Difluoronitrobenzene,99%
    • 1,3-Difluoro-4-nitrobenzene;2,4-Difluoronitrobenzene
    • DB-024041
    • MDL: MFCD00007050
    • Inchi: 1S/C6H3F2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
    • InChI Key: RJXOVESYJFXCGI-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1[N+](=O)[O-])F
    • BRN: 2048034

Computed Properties

  • Exact Mass: 159.01300
  • Monoisotopic Mass: 159.013
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 45.8

Experimental Properties

  • Color/Form: Light yellow liquid
  • Density: 1.451 g/mL at 25 °C(lit.)
  • Melting Point: 9-10 °C (lit.)
  • Boiling Point: 207°C
  • Flash Point: Degrees Fahrenheit:195.8°F
    Degrees Celsius:91°C
  • Refractive Index: n20/D 1.511(lit.)
  • Water Partition Coefficient: Insoluble in water.
  • Stability/Shelf Life: Stable. Incompatible with strong bases, strong oxidizing agents. Combustible.
  • PSA: 45.82000
  • LogP: 2.39620
  • Solubility: Slightly soluble in water

2,4-Difluoronitrobenzene Security Information

2,4-Difluoronitrobenzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,4-Difluoronitrobenzene Pricemore >>

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2,4-Difluoronitrobenzene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:446-35-5)2,4-二氟硝基苯
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2,4-Difluoronitrobenzene Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR

2,4-Difluoronitrobenzene Related Literature

Additional information on 2,4-Difluoronitrobenzene

Introduction to 2,4-Difluoronitrobenzene (CAS No. 446-35-5)

2,4-Difluoronitrobenzene, with the chemical formula C₆H₃F₂NO₂ and CAS number 446-35-5, is a fluorinated nitroaromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) and specialty chemicals. Its unique structural features, combining both fluorine and nitro substituents on a benzene ring, make it a valuable building block for further functionalization and derivatization.

The fluorine atoms in 2,4-difluoronitrobenzene introduce electron-withdrawing effects that can modulate the reactivity of the aromatic ring, while the nitro group provides a site for further chemical transformations. These characteristics have made it a popular choice for medicinal chemists seeking to develop compounds with enhanced metabolic stability, improved binding affinity to biological targets, or altered pharmacokinetic profiles. In recent years, the demand for fluorinated nitroaromatics has surged due to their role in creating more effective and selective therapeutic agents.

One of the most compelling aspects of 2,4-difluoronitrobenzene is its utility in constructing complex molecular architectures. The presence of both fluorine and nitro groups allows for multiple pathways of functionalization, enabling chemists to tailor the compound's properties for specific applications. For instance, nucleophilic aromatic substitution reactions can be employed to introduce additional substituents at positions ortho or para to the existing functional groups. Additionally, reduction of the nitro group can yield corresponding amino derivatives, which are crucial intermediates in drug synthesis.

In the realm of pharmaceutical research, 2,4-difluoronitrobenzene has been explored as a precursor for various therapeutic classes. Its structural motif is found in several FDA-approved drugs and investigational compounds targeting different disease mechanisms. Notably, fluorinated nitroaromatics have shown promise in the development of anticancer agents due to their ability to disrupt DNA replication and enhance apoptosis in tumor cells. The fluorine atoms, in particular, contribute to increased bioavailability and resistance to metabolic degradation, making these compounds more effective in vivo.

Recent advancements in synthetic methodologies have further expanded the applications of 2,4-difluoronitrobenzene. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the introduction of aryl groups at specific positions on the benzene ring. These reactions are highly regioselective and allow for the construction of biaryl structures that are prevalent in many biologically active molecules. Moreover, photoredox catalysis has been utilized to achieve selective functionalizations under mild conditions, reducing unwanted side reactions and improving overall yields.

The agrochemical industry has also recognized the potential of 2,4-difluoronitrobenzene as a key intermediate in developing novel pesticides and herbicides. Its structural framework can be modified to enhance pesticidal activity while minimizing environmental impact. For example, derivatives of this compound have demonstrated efficacy against a broad spectrum of pests by interfering with essential enzymatic pathways. The combination of fluorine and nitro groups enhances binding interactions with biological targets in pests, leading to improved performance compared to traditional chemical formulations.

From a computational chemistry perspective, 2,4-difluoronitrobenzene has been extensively studied to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into how fluorine substitution affects aromaticity and electron distribution within the molecule. These studies not only aid in rationalizing experimental observations but also guide the design of more efficient synthetic routes. Additionally, molecular modeling techniques have been employed to predict how different derivatives might interact with biological targets, facilitating drug discovery efforts.

The industrial production of 2,4-difluoronitrobenzene typically involves multi-step synthetic sequences that require careful optimization to ensure high yields and purity. Common starting materials include chloronitrobenzenes or nitrotoluene derivatives, which undergo halogenation followed by nitration or vice versa. Advances in process chemistry have enabled greener alternatives, such as catalytic fluorination methods that reduce reliance on hazardous reagents. These innovations align with global efforts to promote sustainable chemical manufacturing practices.

In conclusion,2,4-difluoronitrobenzene (CAS No. 446-35-5) is a multifaceted compound with broad utility across pharmaceuticals and agrochemicals. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop innovative therapeutics and crop protection agents. As research continues to uncover new applications for this compound,2,4-difluoronitrobenzene will undoubtedly remain at the forefront of chemical innovation.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:446-35-5)2,4-Difluoronitrobenzene
1648095;sfd1859
Purity:98%/99.9%
Quantity:Company Customization/200kg
Price ($):Inquiry/Inquiry
Email
Jiangsu Xinsu New Materials Co., Ltd
(CAS:446-35-5)
SFD967
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email